
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine typically involves the reaction of 2,2-diphenylhydrazine with N,N-diethylethanamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
科学的研究の応用
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
作用機序
The mechanism of action of 2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine involves its interaction with various molecular targets and pathways. The compound can act as a radical scavenger, reacting with free radicals to neutralize them. This property makes it valuable in studies related to oxidative stress and antioxidant activity. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes.
類似化合物との比較
Similar Compounds
2,2-diphenyl-1-picrylhydrazyl: Known for its use in antioxidant assays.
N,N-diethylethanamine: A simpler amine compound used in various chemical reactions.
Uniqueness
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine is unique due to its combination of hydrazine and amine functional groups, which confer distinct chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
61299-29-4 |
|---|---|
分子式 |
C20H27N3O4 |
分子量 |
373.4 g/mol |
IUPAC名 |
2-(2,2-diphenylhydrazinyl)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H25N3.C2H2O4/c1-3-20(4-2)16-15-19-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;3-1(4)2(5)6/h5-14,19H,3-4,15-16H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
RGEUNVDYCBHDKR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


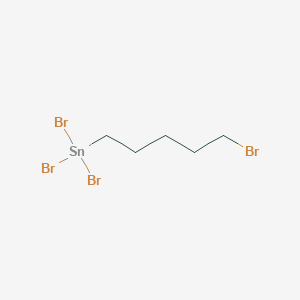

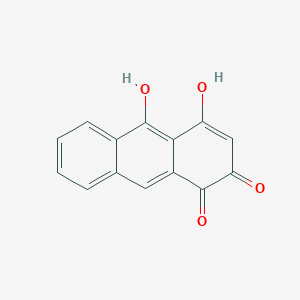
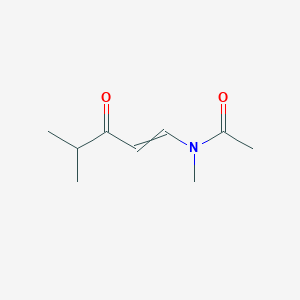
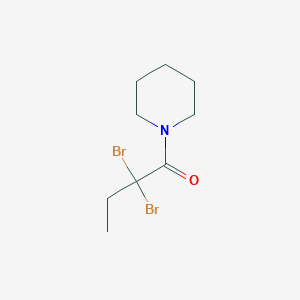
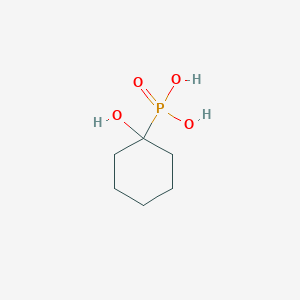
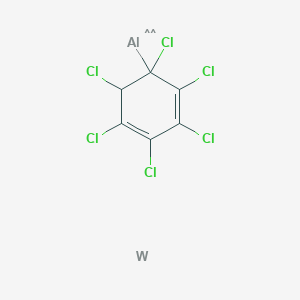
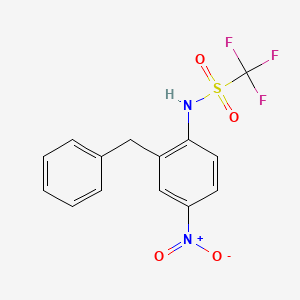
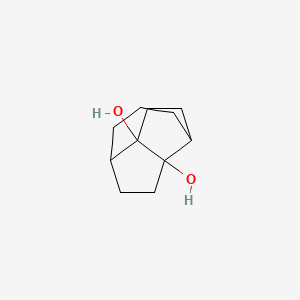
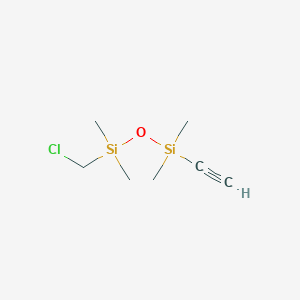
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
